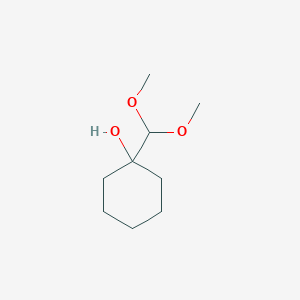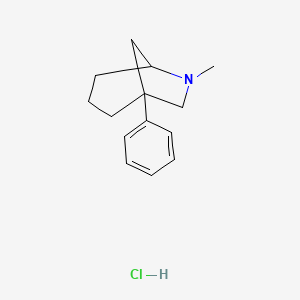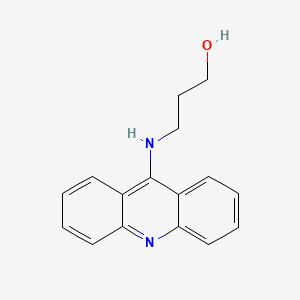
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide is a quaternary ammonium compound with a unique structure that includes a phenylmethyl group attached to a dihydroisoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the quaternization of 3,4-dihydroisoquinoline with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
Starting Materials: 3,4-dihydroisoquinoline and benzyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Procedure: The 3,4-dihydroisoquinoline is dissolved in the solvent, and benzyl bromide is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the product is precipitated by adding a non-solvent such as diethyl ether. The precipitate is then filtered and washed to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium chloride, acetate, etc.
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated isoquinoline derivatives.
科学的研究の応用
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with cellular components. The compound can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit specific enzymes or receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzylisoquinolinium Bromide: Similar structure but lacks the dihydroisoquinoline ring.
Phenylmethylisoquinolinium Chloride: Similar structure but with a chloride ion instead of bromide.
Tetrahydroisoquinolinium Compounds: Fully saturated isoquinoline ring.
Uniqueness
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its specific structure, which combines the properties of both the phenylmethyl and dihydroisoquinoline moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
84500-82-3 |
|---|---|
分子式 |
C16H16BrN |
分子量 |
302.21 g/mol |
IUPAC名 |
2-benzyl-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C16H16N.BrH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-9,13H,10-12H2;1H/q+1;/p-1 |
InChIキー |
IFFBBCRSFUXBSQ-UHFFFAOYSA-M |
正規SMILES |
C1C[N+](=CC2=CC=CC=C21)CC3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)

![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)

![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)

![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)

![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)

![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)

![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)

